molecular formula C10H8N2O3 B14147558 1-Hydroxy-2-iminoquinoline-3-carboxylic acid CAS No. 22483-84-7

1-Hydroxy-2-iminoquinoline-3-carboxylic acid

Cat. No.: B14147558
CAS No.: 22483-84-7
M. Wt: 204.18 g/mol
InChI Key: YIIMHQLQRROCQA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Hydroxy-2-iminoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another approach includes the use of substituted o-amino acetophenone derivatives with enolisable ketones under catalytic conditions . Industrial production methods often employ these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

1-Hydroxy-2-iminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

1-Hydroxy-2-iminoquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-iminoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-Hydroxy-2-iminoquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

22483-84-7

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-hydroxy-2-iminoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12(9)15/h1-5,11,15H,(H,13,14)

InChI Key

YIIMHQLQRROCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)N2O)C(=O)O

Origin of Product

United States

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